3-Bromo-2-fluoro-N,5-dimethylbenzamide
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Overview
Description
3-Bromo-2-fluoro-N,5-dimethylbenzamide: is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-N,5-dimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with dimethylamine (NH(CH3)2) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-N,5-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-N,5-dimethylbenzamide is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N,5-dimethylbenzamide depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist for various receptors, modulating their signaling pathways.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-N,N-dimethylbenzamide
- 3-Bromo-2-fluoro-N-methoxy-N,5-dimethylbenzamide
- 5-Bromo-2,3,4-trifluoro-N,N-dimethylbenzamide
Comparison: 3-Bromo-2-fluoro-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring. The presence of both bromine and fluorine atoms, along with the dimethylamino group, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N,5-dimethylbenzamide |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13) |
InChI Key |
HGMZLURVLXURGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C(=O)NC |
Origin of Product |
United States |
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